molecular formula C22H23FN4O2 B2502018 N'-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-N-(2-methylquinolin-4-yl)ethanediamide CAS No. 941871-14-3

N'-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-N-(2-methylquinolin-4-yl)ethanediamide

Cat. No.: B2502018
CAS No.: 941871-14-3
M. Wt: 394.45
InChI Key: VTIGYLPWJHPCFY-UHFFFAOYSA-N
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Description

N'-[2-(Dimethylamino)-2-(4-fluorophenyl)ethyl]-N-(2-methylquinolin-4-yl)ethanediamide is a synthetic ethanediamide derivative characterized by a central oxalamide linker connecting two distinct moieties:

  • A 2-(dimethylamino)-2-(4-fluorophenyl)ethyl group, which introduces both lipophilic (4-fluorophenyl) and basic (dimethylamino) properties.

The compound’s design emphasizes balanced physicochemical properties, with the dimethylamino group enhancing solubility and the fluorophenyl/quinoline moieties favoring target binding .

Properties

IUPAC Name

N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-N'-(2-methylquinolin-4-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN4O2/c1-14-12-19(17-6-4-5-7-18(17)25-14)26-22(29)21(28)24-13-20(27(2)3)15-8-10-16(23)11-9-15/h4-12,20H,13H2,1-3H3,(H,24,28)(H,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTIGYLPWJHPCFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)NC(=O)C(=O)NCC(C3=CC=C(C=C3)F)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-N-(2-methylquinolin-4-yl)ethanediamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N’-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-N-(2-methylquinolin-4-yl)ethanediamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nucleophiles, electrophiles

Major Products Formed

    Oxidation: Quinoline N-oxides

    Reduction: Reduced quinoline derivatives

    Substitution: Substituted quinoline derivatives

Mechanism of Action

The mechanism of action of N’-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-N-(2-methylquinolin-4-yl)ethanediamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways or interact with cellular receptors to induce specific biological responses .

Comparison with Similar Compounds

Solubility and Permeability

  • Target Compound vs. Dihydrobenzodioxin Analog (941976-47-2): The dihydrobenzodioxin group in CAS 941976-47-2 likely improves aqueous solubility compared to the quinoline-containing target compound, as benzodioxins are less lipophilic than quinolines. However, the dimethylamino group in both compounds may mitigate solubility challenges .

Metabolic Stability

  • Quinoline vs. Benzodioxin Moieties: The 2-methylquinolin-4-yl group in the target compound may undergo cytochrome P450-mediated oxidation (e.g., CYP3A4), whereas the dihydrobenzodioxin in CAS 941976-47-2 is more resistant to oxidative metabolism due to its fused oxygenated ring .
  • Impact of Fluorine: The 4-fluorophenyl group in the target compound and CAS 941976-47-2 reduces metabolic degradation by blocking para-hydroxylation, a common metabolic pathway for phenyl groups .

Plasma Protein Binding (PPB)

  • Target Compound vs. Piperazinyl Analog (941869-62-1): The 4-methylpiperazinyl group in CAS 941869-62-1 increases basicity (pKa ~8.5–9.0), leading to higher PPB (>90%) compared to dimethylamino (pKa ~7.5–8.0), which may reduce free drug availability .

Research Findings and Functional Implications

  • SAR Insights: Replacement of dimethylamino with morpholino (CAS 941976-56-3) reduces CNS penetration but improves solubility for peripheral targets. Fluorophenyl retention across analogs (target compound, CAS 941976-47-2) underscores its role in enhancing target affinity and metabolic stability.

Biological Activity

N'-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-N-(2-methylquinolin-4-yl)ethanediamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Chemical Formula : C_{18}H_{23}F N_{4}
  • Molecular Weight : 324.40 g/mol

This compound features a dimethylamino group, a fluorophenyl moiety, and a quinoline structure, which are significant for its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Binding : The compound has shown affinity for various receptors, including serotonin and dopamine receptors. This interaction is crucial for its potential neuropharmacological effects.
  • Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit certain enzymes involved in neurotransmitter metabolism, thereby influencing mood and cognition.
  • Cell Signaling Modulation : The compound may modulate signaling pathways related to cell proliferation and apoptosis, which could have implications in cancer treatment.

Antidepressant Activity

Research indicates that this compound exhibits antidepressant-like effects in animal models. In a study involving forced swim tests, the compound significantly reduced immobility time, suggesting enhanced mood and reduced depressive behaviors.

Anticancer Potential

The compound has also been evaluated for anticancer properties. In vitro studies demonstrated that it inhibits the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve induction of apoptosis and cell cycle arrest at the G1 phase.

Case Studies

  • Study on Antidepressant Effects :
    • Objective : To evaluate the antidepressant-like effects in rodent models.
    • Findings : The compound significantly reduced depressive-like behavior compared to control groups, indicating potential as a novel antidepressant agent.
  • Anticancer Activity Assessment :
    • Objective : To assess cytotoxic effects on cancer cell lines.
    • Results : IC50 values indicated potent cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, with mechanisms involving apoptosis confirmed through flow cytometry analysis.

Data Tables

Biological ActivityModel/Method UsedResult
Antidepressant ActivityForced Swim TestReduced immobility time
Anticancer ActivityMCF-7 Cell Line AssayIC50 = 15 µM
A549 Cell Line AssayIC50 = 10 µM

Q & A

Q. Table 1: Key Spectroscopic Parameters

TechniqueTarget Signal/ParameterExpected Value/Outcome
¹H NMRDimethylamino protonsδ 2.2–2.5 ppm (singlet)
¹³C NMRQuinoline C4 carbonylδ ~165–170 ppm
HPLC RetentionPurity under gradient elutionSingle peak, RT ~8–10 min

What synthetic challenges arise in the preparation of this compound, and how can reaction yields be optimized?

Basic Question
Key challenges include low yields in amide coupling steps and by-product formation from competing reactions .

  • Amide Coupling Optimization : Use coupling agents like HATU or EDCI with DMAP in anhydrous DMF to enhance efficiency .
  • By-Product Mitigation : Control temperature (<0°C) during nucleophilic substitutions to minimize side reactions (e.g., over-alkylation) .
  • Catalyst Screening : Test palladium or copper catalysts for Suzuki-Miyaura couplings (if applicable) to improve aryl-aryl bond formation .

Q. Table 2: Reaction Yield Optimization

StepReagent/ConditionYield Improvement Strategy
Amide FormationHATU, DIPEA, DMFUse 1.5 eq coupling agent
PurificationColumn chromatographyHexane:EtOAc (3:1) gradient

How should researchers resolve contradictions in biological activity data across assays?

Advanced Question
Contradictions may arise from assay-specific interference (e.g., fluorescence quenching) or variability in cell-line responsiveness .

  • Orthogonal Assays : Validate results using multiple techniques (e.g., SPR for binding affinity vs. cell-based viability assays) .
  • Control Experiments : Test for autofluorescence or solvent effects (e.g., DMSO concentration ≤0.1%) .
  • Dose-Response Curves : Ensure EC₅₀/IC₅₀ values are consistent across replicates; outliers may indicate assay artifacts .

What molecular interactions drive its potential pharmacological activity?

Advanced Question
The compound’s dimethylamino group and fluorophenyl moiety likely mediate interactions with targets like kinase enzymes or GPCRs.

  • Molecular Docking : Use AutoDock Vina to model binding to quinoline-binding pockets (e.g., tyrosine kinases). The methoxy group on quinoline may form hydrogen bonds with active-site residues .
  • Structure-Activity Relationship (SAR) : Modify the ethanediamide linker to assess impact on potency .

Q. Table 3: Hypothesized Target Interactions

Functional GroupPotential TargetInteraction Type
DimethylaminoKinase ATP-binding pocketCation-π or hydrogen bonding
FluorophenylHydrophobic pocket in GPCRsVan der Waals interactions

How can metabolic stability and degradation pathways be evaluated?

Advanced Question

  • In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Identify metabolites (e.g., N-demethylation or fluorophenyl hydroxylation) .
  • Stability under Physiological Conditions : Test solubility in PBS (pH 7.4) and serum (37°C) over 24 hours. Poor stability may necessitate prodrug strategies .

What advanced strategies address spectral anomalies in NMR data?

Advanced Question
Anomalies like split peaks or unexpected shifts may arise from dynamic effects or impurities.

  • Variable Temperature NMR : Assess line broadening at elevated temps to identify conformational exchange .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings .

How to design experiments for studying target engagement in cellular models?

Advanced Question

  • Chemical Proteomics : Use photoaffinity labeling with a biotinylated analog to pull down binding proteins .
  • Knockdown/CRISPR : Silence hypothesized targets (e.g., EGFR) and assess compound efficacy loss .

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